molecular formula C17H21BrN2O B12502581 5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]pyridine-3-carboxamide

5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]pyridine-3-carboxamide

Cat. No.: B12502581
M. Wt: 349.3 g/mol
InChI Key: OQGVONJVEQFFMX-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3311~3,7~]dec-2-yl]pyridine-3-carboxamide is a complex organic compound with a unique structure It features a bromine atom, a methyl group, and a tricyclic decane structure attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3311~3,7~]dec-2-yl]pyridine-3-carboxamide typically involves multiple stepsThe final step involves the methylation of the nitrogen atom to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-(1-methylpyrrolidin-2-yl)methyl-1H-indole: Another brominated compound with a different structure but similar reactivity.

    2-bromo-5-methylpyridine: A simpler brominated pyridine derivative used in various chemical reactions.

Uniqueness

5-bromo-N-methyl-N-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]pyridine-3-carboxamide is unique due to its tricyclic decane structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

Molecular Formula

C17H21BrN2O

Molecular Weight

349.3 g/mol

IUPAC Name

N-(2-adamantyl)-5-bromo-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H21BrN2O/c1-20(17(21)14-7-15(18)9-19-8-14)16-12-3-10-2-11(5-12)6-13(16)4-10/h7-13,16H,2-6H2,1H3

InChI Key

OQGVONJVEQFFMX-UHFFFAOYSA-N

Canonical SMILES

CN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC(=CN=C4)Br

solubility

48.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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